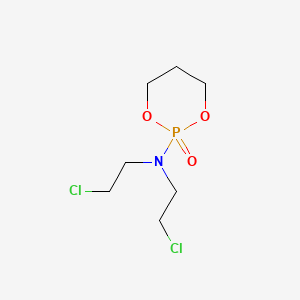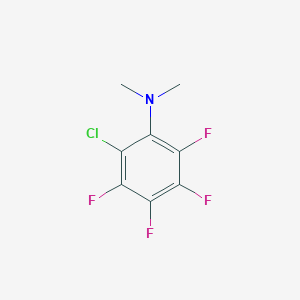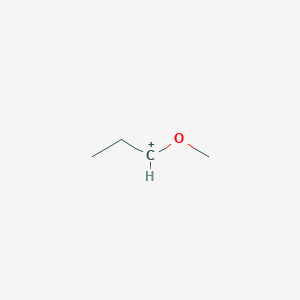
1-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless, and flammable liquid with a boiling point of 38.8°C . Historically, it was used as a general anesthetic under trade names such as Metopryl and Neothyl . its use in anesthesia has been largely replaced by modern halogenated ethers due to safety concerns related to flammability .
Preparation Methods
1-Methoxypropane can be synthesized through various methods. One common synthetic route involves the reaction of sodium propoxide with 1-bromopropane. The reaction proceeds as follows:
CH₃CH₂CH₂ONa + CH₃CH₂CH₂Br→CH₃CH₂CH₂OCH₂CH₃ + NaBr
In this reaction, sodium propoxide acts as a nucleophile, attacking the carbon atom in 1-bromopropane, resulting in the formation of this compound and sodium bromide as a byproduct .
Chemical Reactions Analysis
1-Methoxypropane, being an ether, is relatively inert and does not undergo many reactions that are typical for other organic compounds. it can participate in the following types of reactions:
Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and potentially explosive.
Cleavage: Under acidic conditions, ethers can be cleaved to form alcohols and alkyl halides. For example, this compound can be cleaved to form propanol and methyl iodide in the presence of hydroiodic acid.
CH₃CH₂CH₂OCH₃ + HI→CH₃CH₂CH₂OH + CH₃I
Scientific Research Applications
1-Methoxypropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the preparation of organic nitrates via atmospheric oxidation.
Mechanism of Action
The mechanism of action of 1-methoxypropane, particularly in its historical use as an anesthetic, involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia . The exact molecular pathways and targets involved in its anesthetic effects are similar to those of other ether-based anesthetics.
Comparison with Similar Compounds
1-Methoxypropane can be compared with other ethers such as dimethyl ether and diethyl ether:
Dimethyl Ether (CH₃OCH₃): It has a lower boiling point (-25°C) and is used as a propellant and refrigerant.
Diethyl Ether (CH₃CH₂OCH₂CH₃): It has a higher boiling point (35°C) and is widely used as a solvent and anesthetic.
This compound is unique in its intermediate boiling point and historical use as an anesthetic .
Similar Compounds
- Dimethyl Ether (CH₃OCH₃)
- Diethyl Ether (CH₃CH₂OCH₂CH₃)
- 1-Propoxypropane (CH₃CH₂CH₂OCH₂CH₂CH₃)
These compounds share similar chemical structures and properties but differ in their specific applications and physical characteristics .
Properties
CAS No. |
63142-51-8 |
|---|---|
Molecular Formula |
C4H9O+ |
Molecular Weight |
73.11 g/mol |
IUPAC Name |
1-methoxypropane |
InChI |
InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1 |
InChI Key |
DSAMPDYDGCCAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC[CH+]OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


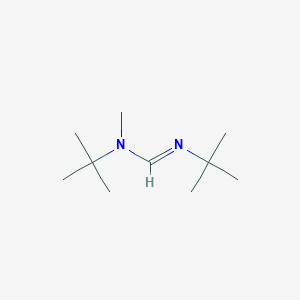
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)


![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

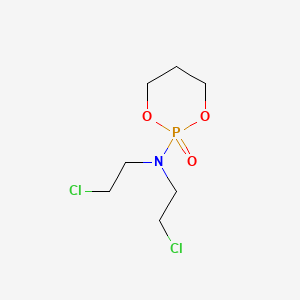
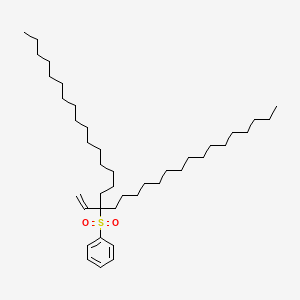

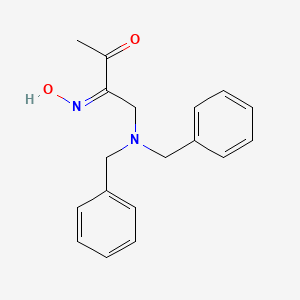
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
